molecular formula C12H19NO3S B12272775 Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B12272775
M. Wt: 257.35 g/mol
InChI Key: MFKUBEZLJIJNFP-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate is a complex organic compound with a unique bicyclic structure.

Preparation Methods

The synthesis of tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature .

Scientific Research Applications

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of tert-butyl 7-oxo-3-thia-9-azabicyclo[33

Properties

IUPAC Name

tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-8-4-10(14)5-9(13)7-17-6-8/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKUBEZLJIJNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(=O)CC1CSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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